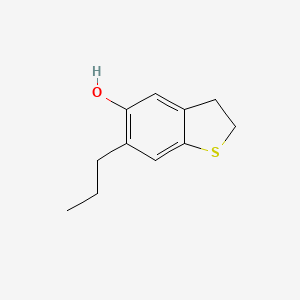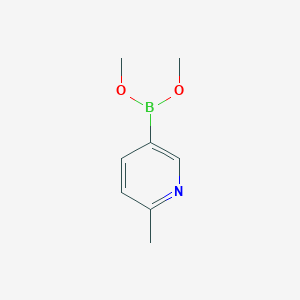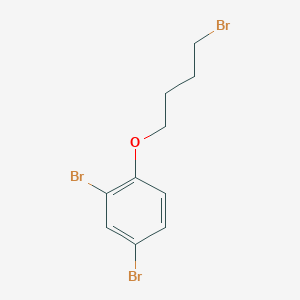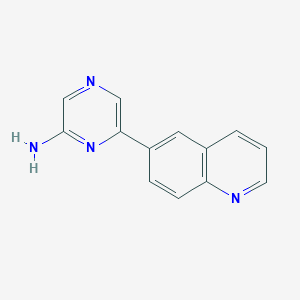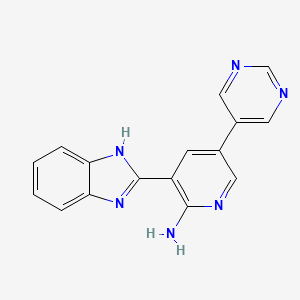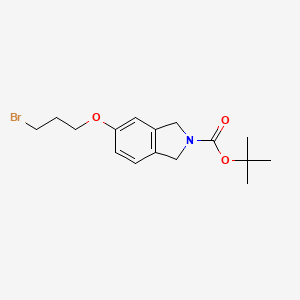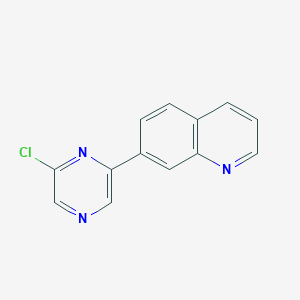
7-(6-Chloropyrazin-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and pyrazine moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(6-Chloropyrazin-2-yl)quinoline typically involves the coupling of a quinoline derivative with a chloropyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of quinoline with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(6-Chloropyrazin-2-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Electrophilic Substitution: Nitroquinoline and sulfonated quinoline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered electronic properties.
Applications De Recherche Scientifique
7-(6-Chloropyrazin-2-yl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7-(6-Chloropyrazin-2-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C13H8ClN3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
7-(6-chloropyrazin-2-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-8-15-7-12(17-13)10-4-3-9-2-1-5-16-11(9)6-10/h1-8H |
Clé InChI |
MPCUMLLUTIPMNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C3=CN=CC(=N3)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
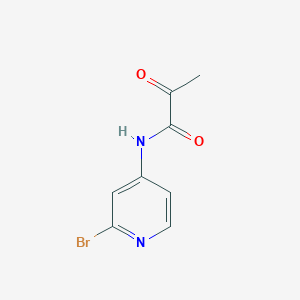
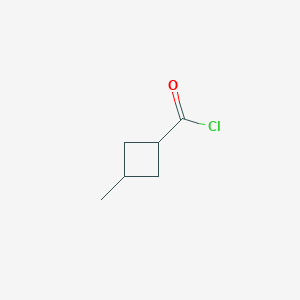
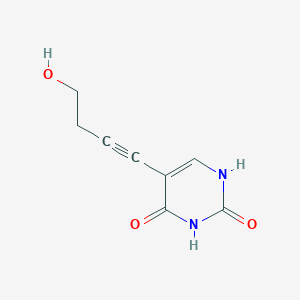
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
